molecular formula C25H29N5O3 B2611450 1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide CAS No. 1358208-46-4

1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide

Cat. No.: B2611450
CAS No.: 1358208-46-4
M. Wt: 447.539
InChI Key: FSPWHXDWVDIDJX-UHFFFAOYSA-N
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Description

1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide is a complex organic compound that features a combination of heterocyclic structures, including oxadiazole, pyridine, and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of an appropriate amidoxime with a carboxylic acid derivative.

    Pyridine ring functionalization: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, with a suitable pyridine derivative.

    Piperidine ring incorporation: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.

    Final coupling: The oxadiazole, pyridine, and piperidine moieties are coupled together using a suitable coupling reagent, such as EDCI or DCC, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution with alkyl halides or electrophilic substitution with halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: Its unique structure could be useful in the design of new materials with specific electronic or optical properties.

    Biological Research: The compound could be used as a probe to study the function of specific proteins or enzymes.

Mechanism of Action

The mechanism of action of 1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(tetrahydrofuran-2-yl)methyl]piperidine-4-carboxamide
  • 1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(tetrahydropyran-2-yl)methyl]piperidine-4-carboxamide

Uniqueness

1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide is unique due to its combination of heterocyclic rings and functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3/c1-17-5-2-6-19(15-17)22-28-25(33-29-22)21-8-3-11-26-23(21)30-12-9-18(10-13-30)24(31)27-16-20-7-4-14-32-20/h2-3,5-6,8,11,15,18,20H,4,7,9-10,12-14,16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPWHXDWVDIDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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